2,5-Diazabicyclo[4.2.0]octane
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Overview
Description
2,5-Diazabicyclo[420]octane is a bicyclic organic compound with the molecular formula C6H12N2 It is a derivative of diazabicyclo compounds and is known for its unique structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diaminobutane with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate imine, followed by cyclization to yield the desired bicyclic compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diazabicyclo[4.2.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the nitrogen atoms.
Scientific Research Applications
2,5-Diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. For instance, as a GLP-1 receptor modulator, it binds to the receptor and enhances its activity, leading to increased insulin secretion and improved glucose regulation. The compound’s bicyclic structure allows it to fit into the receptor’s binding site, stabilizing its active conformation and promoting downstream signaling pathways .
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with similar catalytic properties but a different ring structure.
2,6-Diazabicyclo[3.3.1]nonane: A compound with a larger ring system and different reactivity.
Uniqueness: 2,5-Diazabicyclo[4.2.0]octane is unique due to its specific ring structure, which imparts distinct reactivity and binding properties. Its ability to modulate GLP-1R sets it apart from other diazabicyclo compounds, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C6H12N2 |
---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2,5-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C6H12N2/c1-2-6-5(1)7-3-4-8-6/h5-8H,1-4H2 |
InChI Key |
YHUBPQNUZGPHRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C1NCCN2 |
Origin of Product |
United States |
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